molecular formula C6H11NO3 B13364616 Methyl (2R,3S)-3-aminotetrahydrofuran-2-carboxylate

Methyl (2R,3S)-3-aminotetrahydrofuran-2-carboxylate

Cat. No.: B13364616
M. Wt: 145.16 g/mol
InChI Key: QUSVPDLEPFWVIY-CRCLSJGQSA-N
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Description

Methyl (2R,3S)-3-aminotetrahydrofuran-2-carboxylate is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications. The presence of both an amino group and a carboxylate group within a tetrahydrofuran ring makes it an interesting subject for research in organic chemistry, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R,3S)-3-aminotetrahydrofuran-2-carboxylate typically involves the use of enantioselective methods to ensure the correct stereochemistry. One common approach is the asymmetric reduction of a precursor compound, such as a 2,3-epoxy ester, using chiral catalysts or enzymes. For instance, the use of lipase from Serratia marcescens in an emulsion bioreactor has been reported to produce high yields of enantiomerically pure compounds .

Industrial Production Methods

Industrial production of this compound may involve similar enantioselective synthesis methods but on a larger scale. The use of continuous flow reactors and immobilized enzymes can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pH, and substrate concentration is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3S)-3-aminotetrahydrofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

    Reduction: The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield imines, while reduction of the carboxylate group can produce alcohols.

Scientific Research Applications

Methyl (2R,3S)-3-aminotetrahydrofuran-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound’s unique stereochemistry makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl (2R,3S)-3-aminotetrahydrofuran-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylate group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s stereochemistry is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Methyl (2R,3S)-3-aminotetrahydrofuran-2-carboxylate can be compared with other similar compounds, such as:

    Methyl (2S,3R)-3-aminotetrahydrofuran-2-carboxylate: This diastereomer has different stereochemistry, which can significantly affect its reactivity and biological activity.

    Methyl (2R,3S)-3-hydroxytetrahydrofuran-2-carboxylate:

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

methyl (2R,3S)-3-aminooxolane-2-carboxylate

InChI

InChI=1S/C6H11NO3/c1-9-6(8)5-4(7)2-3-10-5/h4-5H,2-3,7H2,1H3/t4-,5+/m0/s1

InChI Key

QUSVPDLEPFWVIY-CRCLSJGQSA-N

Isomeric SMILES

COC(=O)[C@H]1[C@H](CCO1)N

Canonical SMILES

COC(=O)C1C(CCO1)N

Origin of Product

United States

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